Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid
Brand Name: Vulcanchem
CAS No.: 270065-80-0
VCID: VC1997923
InChI: InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O
Molecular Formula: C16H20F3NO4
Molecular Weight: 347.33 g/mol

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

CAS No.: 270065-80-0

Cat. No.: VC1997923

Molecular Formula: C16H20F3NO4

Molecular Weight: 347.33 g/mol

* For research use only. Not for human or veterinary use.

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid - 270065-80-0

Specification

CAS No. 270065-80-0
Molecular Formula C16H20F3NO4
Molecular Weight 347.33 g/mol
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Standard InChI InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1
Standard InChI Key UKFKHDUXBBWVHB-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O

Introduction

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a fluorinated amino acid derivative with applications in pharmaceutical development and peptide synthesis. This compound combines a tert-butoxycarbonyl (Boc) protected amino group, a 4-trifluoromethyl-substituted phenyl moiety, and a butyric acid backbone. Below is a detailed analysis of its properties, synthesis, and research applications.

Molecular Identity

  • CAS Number: 270065-80-0

  • Molecular Formula: C₁₆H₂₀F₃NO₄

  • Molecular Weight: 347.33 g/mol

  • IUPAC Name: (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid

  • Stereochemistry: S configuration at the chiral center

Physical Properties

PropertyValueSource
Density1.246 g/cm³ (predicted)
Boiling Point449.7 ± 45.0 °C (predicted)
pKa4.38 ± 0.10 (predicted)
Storage Conditions2–8°C

Synthesis and Preparation

The synthesis involves asymmetric hydrogenation to establish stereochemistry and Boc protection of the amino group. Key steps include:

  • Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

  • Asymmetric synthesis using chiral catalysts to achieve the S configuration.

  • Boc protection under mild acidic conditions to stabilize the amine .

Reaction conditions (e.g., solvents like methanol or THF) are optimized for high yield and purity.

Pharmaceutical and Research Applications

Drug Development

This compound serves as a key intermediate in synthesizing bioactive molecules targeting metabolic disorders and cancer. The trifluoromethyl group enhances lipophilicity, improving interactions with hydrophobic protein pockets (e.g., enzymes or receptors) .

Peptide Synthesis

The Boc group enables site-specific protection, allowing selective modification of amino acids. This facilitates the synthesis of complex peptides with tailored pharmacokinetic properties .

Fluorinated Compound Research

The trifluoromethyl moiety contributes to stability and bioavailability, making the compound valuable for designing fluorinated drugs. Its electron-withdrawing nature modulates electronic interactions in drug-target binding .

Analytical Chemistry

Used as a standard in chromatography and mass spectrometry for calibrating instruments analyzing fluorinated compounds .

Research Findings and Biological Activity

Mechanistic Insights

  • Lipophilicity-Driven Interactions: The trifluoromethyl group increases hydrophobic interactions, enhancing affinity for targets like kinases or proteases .

  • Biological Effects: Modulation of protein function (e.g., enzyme inhibition) has been observed, though specific targets require further validation .

Future Directions

  • Optimization: Studies focus on improving synthetic routes and exploring structure-activity relationships (SAR) .

  • Therapeutic Potential: Preclinical trials are needed to assess efficacy and toxicity in metabolic and oncological contexts .

Data Tables

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight347.33 g/mol
Density1.246 g/cm³
Boiling Point449.7 ± 45.0 °C
pKa4.38 ± 0.10

Table 2: Applications and Uses

ApplicationDescriptionSource
Drug DevelopmentIntermediate for metabolic/cancer therapeutics
Peptide SynthesisSite-specific Boc protection for complex peptides
Fluorinated ResearchExploring stability and bioavailability in drug design
Analytical StandardsCalibration in chromatography/mass spectrometry

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